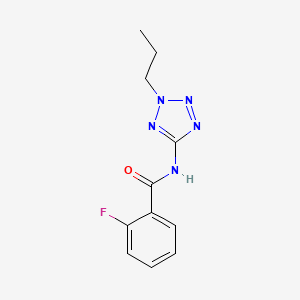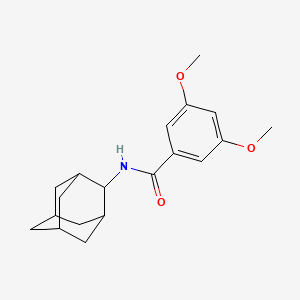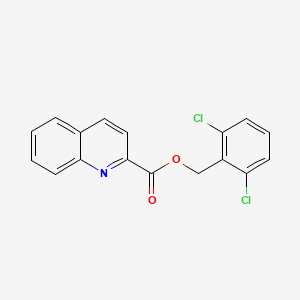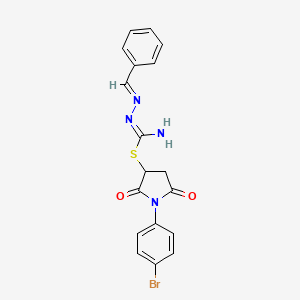
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide, also known as FAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FAN is a nitrobenzamide derivative that has demonstrated promising results in various studies as an anti-inflammatory, anti-cancer, and anti-fibrotic agent. In
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide involves the inhibition of various cellular pathways that are involved in cancer growth, inflammation, and fibrosis. 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of TGF-β, a cytokine that plays a key role in fibrosis. By inhibiting these pathways, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide exerts its anti-cancer, anti-inflammatory, and anti-fibrotic effects.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. In addition, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits angiogenesis by reducing the expression of VEGF and inhibiting the migration of endothelial cells. In inflammatory cells, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of fibroblasts and reduces the deposition of collagen and extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide also has some limitations, such as its potential toxicity and limited availability. Therefore, it is essential to use appropriate safety measures and obtain 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide from reliable sources to ensure accurate and reliable results.
Future Directions
There are several future directions for research on 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide. One potential direction is to investigate the efficacy of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in combination with other anti-cancer, anti-inflammatory, or anti-fibrotic agents. Another direction is to explore the potential use of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in other fields of medicine, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide and to optimize its synthesis method to improve its yield and purity.
Conclusion:
In conclusion, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide is a chemical compound that has demonstrated promising results in various scientific research applications, including cancer research, inflammation, and fibrosis. 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide exerts its effects by inhibiting various cellular pathways involved in these processes. Although 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has some limitations, it has several advantages for lab experiments and has potential therapeutic applications in various fields of medicine. Further research is needed to explore the full potential of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide and to optimize its synthesis method.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzamide with 2-furaldehyde and ethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide. The synthesis method has been optimized to produce 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in large quantities with high purity, making it suitable for various scientific research applications.
Scientific Research Applications
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and decreasing the activation of inflammatory cells. Furthermore, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to have anti-fibrotic effects by inhibiting the production of collagen and reducing the deposition of extracellular matrix proteins.
properties
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-20-13-6-5-10(8-12(13)16(18)19)14(17)15-9-11-4-3-7-21-11/h3-8H,2,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUTUHWJDJOMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6393001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
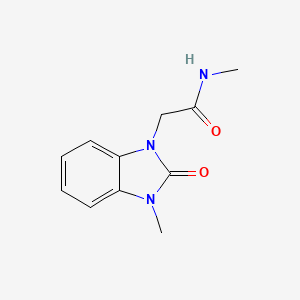
![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
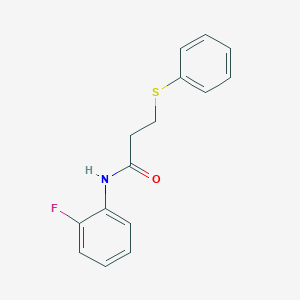
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
